molecular formula C8H7N5O B3356216 2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde CAS No. 65409-25-8

2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde

Cat. No.: B3356216
CAS No.: 65409-25-8
M. Wt: 189.17 g/mol
InChI Key: LLZXZNAOYQSVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde is a heterocyclic compound that contains both pyrazine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde typically involves the reaction of 3-aminopyrazine-2-carboxamide with imidazole-1-carbaldehyde. One common method involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent in anhydrous dimethyl sulfoxide (DMSO). The reaction proceeds under microwave irradiation, which facilitates the formation of the desired amide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde is unique due to its combination of pyrazine and imidazole rings, along with the presence of both an amino group and an aldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-(3-aminopyrazin-2-yl)imidazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c9-7-6(10-1-2-11-7)8-12-3-4-13(8)5-14/h1-5H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZXZNAOYQSVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C2=NC=CN2C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495484
Record name 2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65409-25-8
Record name 2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde
Reactant of Route 2
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde
Reactant of Route 3
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde
Reactant of Route 4
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde
Reactant of Route 5
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde
Reactant of Route 6
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.